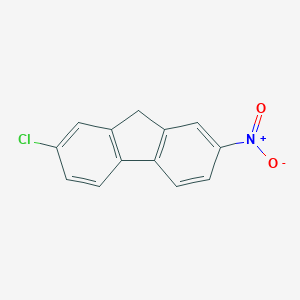

2-Chloro-7-nitrofluorene

Description

Contextual Significance of Fluorene (B118485) and Nitrofluorene Derivatives in Chemical Sciences

Fluorene and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) characterized by a distinctive three-ring structure. This fundamental framework has proven to be a versatile scaffold in various scientific disciplines. In materials science, fluorene-based polymers are integral to the development of organic light-emitting diodes (OLEDs) and other organic electronic devices due to their favorable photophysical and electronic properties. ontosight.ai The introduction of nitro groups onto the fluorene backbone gives rise to nitrofluorene derivatives, which exhibit pronounced electron-accepting characteristics. nih.gov This property is pivotal in the design of push-pull molecules, where an electron-donating moiety is linked to an electron-accepting group through a π-conjugated system. nih.govresearchgate.net Such molecules are of significant interest for their applications in nonlinear optics, photovoltaics, and as sensitizers in various chemical processes. worktribe.combohrium.com

Furthermore, nitrofluorene derivatives have been extensively studied in the context of environmental science and toxicology. Many nitro-PAHs are identified as environmental pollutants, and their mutagenic and carcinogenic properties are a subject of ongoing investigation. nih.govnih.goviarc.fr The metabolic activation of these compounds in biological systems often leads to the formation of reactive intermediates that can interact with DNA, leading to genotoxic effects. researchgate.netresearchgate.net The study of structure-activity relationships within this class of compounds is crucial for understanding their biological impact and for risk assessment. nih.gov

Historical Perspective of 2-Chloro-7-nitrofluorene in Chemical Literature

The synthesis of 2-Chloro-7-nitrofluorene has been documented in chemical literature, with early methods involving the chlorination of 2-nitrofluorene (B1194847). One such method, reported by Courtot and Vignati, involved the reaction of 2-nitrofluorene with chlorine in monochlorobenzene in the presence of iodine as a catalyst. acs.org This reaction yielded the desired product with a melting point of 237°C. acs.org Another approach involves the reduction of 2-chloro-7-nitrofluorene to the corresponding amine using reagents like ammonium (B1175870) sulfide. electronicsandbooks.com

Historically, research on 2-Chloro-7-nitrofluorene and its analogs has been linked to the broader exploration of fluorene chemistry. These investigations were often aimed at synthesizing new derivatives and understanding the influence of different substituents on the chemical and physical properties of the fluorene core. For instance, the reactivity of the methylene (B1212753) bridge at the 9-position of the fluorene ring has been a focal point, as its acidity allows for a variety of chemical modifications. nih.gov

Current Research Landscape and Emerging Academic Interests concerning 2-Chloro-7-nitrofluorene

Current research interest in 2-Chloro-7-nitrofluorene appears to be centered on its use as a solvatochromic probe. scielo.br Solvatochromic compounds exhibit changes in their absorption or emission spectra in response to the polarity of the surrounding solvent. This property makes them valuable tools for characterizing solvent properties, such as dipolarity and polarizability. scielo.brcoompo.com Studies have shown that 2-Chloro-7-nitrofluorene can be a convenient and commercially available alternative to other solvatochromic probes, such as 2-fluoro-7-nitro-9H-fluorene, for determining solvent dipolarity/polarizability. scielo.br

Beyond its application as a solvatochromic probe, 2-Chloro-7-nitrofluorene serves as a precursor in the synthesis of more complex molecules. For example, it can be a starting material for the synthesis of various fluorene derivatives with potential applications in medicinal chemistry and materials science. The presence of both a chloro and a nitro group provides two distinct reactive sites that can be selectively functionalized to create a diverse range of compounds.

Defined Scope and Identification of Key Research Gaps in 2-Chloro-7-nitrofluorene Studies

While the utility of 2-Chloro-7-nitrofluorene as a solvatochromic probe is established, there appear to be several underexplored areas in its research landscape. A significant gap exists in the comprehensive characterization of its biological activities. Although nitrofluorenes, in general, are known for their mutagenic potential, specific and detailed toxicological studies on 2-Chloro-7-nitrofluorene are not extensively reported in the available literature. nih.govnih.goviarc.fr

Furthermore, while its role as a synthetic intermediate is acknowledged, there is a lack of a broad portfolio of documented applications for the compounds derived from 2-Chloro-7-nitrofluorene. The potential of this compound as a building block for novel materials with specific optical or electronic properties remains an area ripe for exploration. For instance, its incorporation into polymeric structures or its use in the synthesis of novel dyes and pigments could lead to materials with unique characteristics. A systematic investigation into the structure-property relationships of a library of derivatives synthesized from 2-Chloro-7-nitrofluorene could uncover new and valuable applications.

Interactive Data Tables

Table 1: Chemical Properties of 2-Chloro-7-nitrofluorene

| Property | Value | Source |

| CAS Number | 6939-05-5 | coompo.comlgcstandards.com |

| Molecular Formula | C13H8ClNO2 | coompo.comlgcstandards.com |

| Molecular Weight | 245.66 g/mol | coompo.com |

| Physical Description | Powder | coompo.com |

| Solubility | Chloroform, Dichloromethane, DMSO | coompo.com |

| Melting Point | 237-239 °C | acs.org |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-7-nitro-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNO2/c14-10-1-3-12-8(6-10)5-9-7-11(15(16)17)2-4-13(9)12/h1-4,6-7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJFWZNLUJDRROD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)[N+](=O)[O-])C3=C1C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00219498 | |

| Record name | Fluorene, 2-chloro-7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00219498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6939-05-5 | |

| Record name | 2-Chloro-7-nitrofluorene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6939-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluorene, 2-chloro-7-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006939055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLUORENE, 2-CHLORO-7-NITRO- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56747 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fluorene, 2-chloro-7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00219498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Chloro 7 Nitrofluorene

Established Synthetic Routes to 2-Chloro-7-nitrofluorene

The preparation of 2-chloro-7-nitrofluorene can be achieved through a couple of primary synthetic methodologies. These routes involve the sequential introduction of the chloro and nitro functionalities onto the fluorene (B118485) core.

Direct Halogenation of Fluorene Precursors and Subsequent Nitration

One common approach involves the initial halogenation of a fluorene precursor, followed by nitration. The direct chlorination of fluorene can be accomplished using a suitable chlorinating agent in the presence of a Lewis acid catalyst. organicchemistrytutor.com This electrophilic aromatic substitution reaction typically yields a mixture of chlorinated fluorene isomers. Subsequent separation and purification are necessary to isolate the desired 2-chlorofluorene (B109886) intermediate.

The purified 2-chlorofluorene is then subjected to nitration. This is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. organicchemistrytutor.comlibretexts.org The nitronium ion (NO₂⁺), generated in situ, acts as the electrophile, attacking the electron-rich aromatic ring of 2-chlorofluorene. organicchemistrytutor.comlibretexts.org The directing effects of the existing chloro substituent influence the position of the incoming nitro group.

Nitration of Halogenated Fluorene Derivatives

An alternative and often more direct route is the nitration of pre-existing halogenated fluorene derivatives. For instance, the nitration of 2-chlorofluorene directly leads to the formation of 2-chloro-7-nitrofluorene. osu.edu This method can be advantageous as it avoids the initial halogenation step if the chlorinated precursor is readily available.

The nitration of 9-bromofluorene (B49992) has also been studied, providing insights into the substitution patterns of halogenated fluorenes. rsc.org While this specific reaction doesn't directly yield 2-chloro-7-nitrofluorene, the principles of electrophilic substitution and the directing effects of halogens are transferable. rsc.orgijrar.org

Considerations for Yield Optimization and Reaction Efficiency

Optimizing the yield and efficiency of these synthetic routes is a critical aspect of the process. Several factors can influence the outcome of the reactions:

Reaction Conditions: Temperature, reaction time, and the choice of solvent can significantly impact the yield and selectivity of both halogenation and nitration reactions. For instance, controlling the temperature during nitration is crucial to prevent the formation of multiple dinitro isomers and other side products. osu.edu

Catalyst: The choice and concentration of the Lewis acid catalyst in halogenation are vital for achieving efficient substitution. organicchemistrytutor.com

Purity of Starting Materials: The purity of the fluorene or halogenated fluorene starting material is essential to minimize the formation of unwanted byproducts. orgsyn.org

Work-up and Purification: Efficient extraction and purification techniques, such as recrystallization or column chromatography, are necessary to isolate the desired 2-chloro-7-nitrofluorene in high purity. osu.eduorgsyn.org

Table 1: Key Reactions in the Synthesis of 2-Chloro-7-nitrofluorene

| Reaction Step | Reactants | Reagents/Catalysts | Product | Reaction Type |

| Halogenation | Fluorene | Cl₂, Lewis Acid | 2-Chlorofluorene | Electrophilic Aromatic Substitution |

| Nitration | 2-Chlorofluorene | HNO₃, H₂SO₄ | 2-Chloro-7-nitrofluorene | Electrophilic Aromatic Substitution |

Derivatization Strategies of 2-Chloro-7-nitrofluorene

The presence of both a chloro and a nitro group on the fluorene scaffold of 2-chloro-7-nitrofluorene provides multiple avenues for further chemical modification and the synthesis of a variety of analogues.

Synthesis of Related Halogenated and Nitrated Fluorene Analogues

The synthetic methodologies used for 2-chloro-7-nitrofluorene can be adapted to produce a range of other halogenated and nitrated fluorene derivatives. For example, by varying the starting fluorene derivative or the reaction conditions, compounds with different substitution patterns or additional functional groups can be synthesized. The nitration of fluorenone, for instance, can yield 2-nitrofluorenone, 2,7-dinitrofluorenone, or 2,4,7-trinitrofluorenone depending on the conditions. orgsyn.orgresearchgate.net

Functional Group Interconversions on the Fluorene Scaffold

Functional group interconversions are a powerful tool for modifying the 2-chloro-7-nitrofluorene molecule. numberanalytics.comsolubilityofthings.com These transformations allow for the conversion of the existing chloro and nitro groups into other functionalities, leading to a diverse array of derivatives.

Reduction of the Nitro Group: The nitro group can be reduced to an amino group (NH₂) using various reducing agents. libretexts.org This opens up a wide range of subsequent reactions, such as diazotization followed by substitution, or acylation to form amides.

Nucleophilic Aromatic Substitution of the Chloro Group: The chlorine atom can potentially be displaced by various nucleophiles, although the reactivity is influenced by the electron-withdrawing nature of the nitro group.

Modifications at the 9-Position: The methylene (B1212753) bridge of the fluorene ring (C9) can also be a site for functionalization, although this is not a direct derivatization of the chloro or nitro groups.

These derivatization strategies allow for the fine-tuning of the molecule's electronic and steric properties, which is crucial for various research applications.

Preparation of Fluorenone Derivatives via Oxidation Pathways

The oxidation of the fluorene backbone to a fluorenone is a key transformation. For substituted fluorenes like 2-Chloro-7-nitrofluorene, this reaction provides a route to corresponding fluorenone derivatives. A general and efficient method for the oxidation of fluorene compounds involves the use of potassium hydroxide (B78521) in tetrahydrofuran (B95107) (THF) under atmospheric oxygen at room temperature. google.comgoogle.com This method has been successfully applied to a variety of substituted fluorenes, including 2,7-dichlorofluorene (B131596) and 2-nitrofluorene (B1194847), yielding the corresponding fluorenones in high purity and yield (98-99%). google.comgoogle.com The reaction is typically stirred for 1-8 hours, after which the product is isolated by filtration, distillation of the solvent, and washing. google.com

While specific examples for the direct oxidation of 2-Chloro-7-nitrofluorene using this method are not detailed in the provided search results, the successful application to closely related compounds like 2,7-dichlorofluorene and 2-nitrofluorene strongly suggests its applicability. google.comgoogle.com For instance, the oxidation of 2,7-dichlorofluorene to 2,7-dichloro-9-fluorenone (B3334323) is achieved by reacting it with potassium hydroxide in THF for 2 hours at room temperature. google.com Similarly, 2-nitrofluorene is oxidized to 2-nitro-9-fluorenone (B187283) under similar conditions. google.comgoogle.com Other oxidizing agents, such as sodium dichromate in acetic acid or potassium dichromate in sulfuric acid, have also been employed for the oxidation of nitrated fluorenes to their corresponding fluorenones. rsc.org

Table 1: Oxidation of Substituted Fluorenes to Fluorenones

| Starting Material | Oxidizing Agent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2,7-Dichlorofluorene | KOH, THF, Room Temp, Air | 2,7-Dichloro-9-fluorenone | High | google.com |

| 2-Nitrofluorene | KOH, THF, Room Temp, Air | 2-Nitro-9-fluorenone | 98-99% | google.comgoogle.com |

| 2,7-Dinitrofluorene (B108060) | KOH, THF, Room Temp, Air | 2,7-Dinitro-9-fluorenone | 99.1% | google.com |

| Nitrated Fluorenes | Na2Cr2O7/CH3CO2H or K2Cr2O7/H2SO4 | Nitrated Fluorenones | Not Specified | rsc.org |

Fundamental Chemical Reactivity and Degradation Pathways

The reactivity of 2-Chloro-7-nitrofluorene is influenced by its aromatic structure and the presence of both an electron-withdrawing nitro group and a halogen substituent. This leads to a rich chemistry involving photochemical transformations, oxidative degradation, and nucleophilic substitution reactions.

Photochemical Transformations and Identification of Transient Species

Nitroaromatic compounds, including nitrofluorenes, are known to undergo photochemical reactions. rsc.org The photochemistry of these compounds is often initiated by the absorption of light, leading to the formation of electronically excited states. researchgate.net For many nitroaromatics, the initially formed excited singlet state rapidly undergoes intersystem crossing to a triplet state. rsc.orgresearchgate.net This triplet state is a key intermediate in subsequent photochemical transformations. acs.org

Studies on related nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) have shown that the photochemical degradation can follow first-order or second-order kinetics, and in some cases, undergo self-catalysis. science.govresearchgate.net The rate of degradation is significantly influenced by the solvent, with the general trend being CHCl3 > CH2Cl2 > DMF > DMF/H2O > CH3CN > CH3CN/H2O. science.govresearchgate.net The photochemical reactions of nitro-PAHs can be complex, often resulting in a mixture of photoproducts. nih.gov For instance, the photolysis of 2-aminofluorene (B1664046), a related compound, yields 2-nitrosofluorene, 2-nitrofluorene, and 2-amino-9-fluorenone. nih.govwjpmr.com

Transient species, such as triplet states and radicals, are crucial in understanding the mechanisms of these photochemical reactions. researchgate.netacs.org Laser flash photolysis is a key technique used to study these short-lived intermediates. researchgate.netdoi.org For example, in the photolysis of 1-nitropyrene, a triplet state and a pyrenoxy radical have been identified as key transient species. acs.org While direct studies on the transient species of 2-Chloro-7-nitrofluorene are not available in the provided results, the behavior of similar nitroaromatic compounds suggests that its photochemistry likely proceeds through similar triplet state intermediates. rsc.orgresearchgate.net

Oxidative Degradation Mechanisms in Different Media

The oxidative degradation of nitroaromatic compounds is a significant environmental process. The presence of a nitro group generally makes the aromatic ring more susceptible to oxidative attack. The degradation of related compounds like 2-chloro-4-nitrophenol (B164951) has been studied in microbial electrolysis cells, where it undergoes reduction, dechlorination, and denitrification. eeer.org

The photochemical degradation of nitro-PAHs, which is an oxidative process, is influenced by the solvent medium. science.govresearchgate.net For example, the photodegradation of 2-nitrofluorene has been examined in various solvents, showing different reaction kinetics and rates. science.govresearchgate.net In some cases, the degradation can be self-catalyzed. science.gov The degradation products of these reactions can include hydroxylated derivatives and quinones. acs.orgnih.gov While specific oxidative degradation pathways for 2-Chloro-7-nitrofluorene are not detailed, the general principles observed for other nitro-PAHs and chlorinated nitroaromatic compounds would likely apply.

Investigations into Nucleophilic Substitution and Other Aromatic Reactions

The presence of a strong electron-withdrawing nitro group on the fluorene ring activates the molecule towards nucleophilic aromatic substitution (SNAr). libretexts.orgmasterorganicchemistry.com In this type of reaction, a nucleophile attacks the carbon atom bearing a leaving group, in this case, the chlorine atom. The reaction proceeds through a negatively charged intermediate called a Meisenheimer complex, which is stabilized by the electron-withdrawing nitro group. libretexts.org

The reactivity in SNAr reactions is highly dependent on the position of the electron-withdrawing group relative to the leaving group. Ortho and para positions provide the most significant activation, as the negative charge of the Meisenheimer complex can be delocalized onto the nitro group. libretexts.orgmasterorganicchemistry.com In 2-Chloro-7-nitrofluorene, the nitro group is in a position that would be considered "para-like" relative to the chloro substituent through the conjugated system of the fluorene ring, thus facilitating nucleophilic attack.

While specific nucleophilic substitution reactions for 2-Chloro-7-nitrofluorene are not detailed in the provided search results, the principles of SNAr reactions on activated aryl halides are well-established. libretexts.orgmasterorganicchemistry.com Other aromatic reactions, such as the Friedel-Crafts reaction, which involves electrophilic aromatic substitution, are generally not successful on aromatic rings substituted with strongly electron-withdrawing groups like a nitro group. libretexts.org

Computational and Theoretical Investigations of 2 Chloro 7 Nitrofluorene

Quantum Chemical Calculation Approaches

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of 2-Chloro-7-nitrofluorene at the electronic level. nrel.govrsc.org These calculations allow for the precise modeling of the molecule's structure and behavior.

Electronic Structure Analysis, including HOMO-LUMO Energy Profiling

The electronic structure of a molecule is fundamental to its chemical reactivity and spectroscopic properties. For compounds like 2-Chloro-7-nitrofluorene, understanding the distribution of electrons and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial.

DFT calculations, often employing the B3LYP functional with a suitable basis set such as 6-31G*, are used to determine these properties. nih.govresearchgate.net The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation. ijcce.ac.ir A smaller gap suggests that the molecule is more reactive and can be more easily excited.

In 2-Chloro-7-nitrofluorene, the presence of the electron-withdrawing nitro group (-NO₂) and the electronegative chlorine atom significantly influences the electronic distribution across the fluorene (B118485) backbone. This leads to a charge transfer character within the molecule, which can be quantified through analysis of the HOMO and LUMO electron density distributions. nih.gov Typically, for nitroaromatic compounds, the HOMO is localized on the aromatic ring system, while the LUMO is concentrated on the nitro group. rsc.org This separation of frontier orbitals is a hallmark of donor-acceptor systems.

Global reactivity descriptors, which provide a quantitative measure of a molecule's reactivity, can be calculated from the HOMO and LUMO energies. ijcce.ac.irekb.eg These include electronegativity (χ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). These parameters are invaluable for predicting how 2-Chloro-7-nitrofluorene will interact with other chemical species.

| Parameter | Value |

|---|---|

| HOMO Energy | -7.5 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 5.0 eV |

| Electronegativity (χ) | 5.0 eV |

| Chemical Hardness (η) | 2.5 eV |

Mechanistic Elucidation of Atmospheric Degradation Processes

Nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) are of significant environmental concern, and understanding their atmospheric fate is critical. Theoretical studies provide a powerful tool for elucidating the complex reaction mechanisms involved in their degradation. rsc.org The atmospheric degradation of compounds like 2-Chloro-7-nitrofluorene is primarily initiated by reactions with highly reactive species such as the hydroxyl (•OH) radical, the nitrate (B79036) (NO₃) radical, and ozone (O₃). researchgate.netresearchgate.netmdpi.com

Quantum chemical calculations can be used to map the potential energy surfaces of these reactions, identifying the transition states and intermediate species. rsc.org This allows for the determination of reaction pathways and the calculation of rate constants, which are essential for predicting the atmospheric lifetime of the compound. For nitroaromatic compounds, degradation can proceed via several pathways, including hydrogen abstraction from the aromatic ring or addition of the radical to the ring. researchgate.net The presence of the chloro and nitro substituents will influence the preferred sites of attack.

Computational studies on similar molecules have shown that the main atmospheric degradation processes for ketones involve photolysis and reaction with OH radicals. mdpi.com The reaction with OH radicals is often the most significant degradation pathway in the troposphere. researchgate.net Theoretical investigations can help determine the branching ratios of the different degradation pathways, providing a comprehensive picture of the atmospheric chemistry of 2-Chloro-7-nitrofluorene. mdpi.com

Characterization of Excited-State Structural and Electronic Relaxations

The interaction of 2-Chloro-7-nitrofluorene with light can lead to a variety of photophysical and photochemical processes. Computational methods, particularly time-dependent DFT (TD-DFT), are employed to study the excited states of the molecule and the pathways for relaxation back to the ground state. rsc.org

Upon absorption of a photon, the molecule is promoted to an electronically excited state. From here, it can relax through several mechanisms, including fluorescence (emission of light), internal conversion (non-radiative decay to a lower electronic state of the same spin multiplicity), and intersystem crossing (a non-radiative transition to a state of different spin multiplicity, typically from a singlet to a triplet state). researchgate.net

For nitroaromatic compounds, intersystem crossing is often a very efficient process due to strong spin-orbit coupling. researchgate.net Theoretical studies on 2-nitrofluorene (B1194847) have shown that upon excitation, the molecule can decay to triplet excited states via rapid intersystem crossing or return to the ground state through an ultrafast internal conversion process. rsc.org The presence of the chlorine atom in 2-Chloro-7-nitrofluorene may influence the rates of these processes.

Computational studies can also characterize the structural changes that occur in the excited state. For instance, the twisting of the nitro group relative to the fluorene ring can be a critical structural variation in the photochemistry of these compounds. rsc.org Understanding these excited-state dynamics is crucial for assessing the photostability and potential phototoxicity of 2-Chloro-7-nitrofluorene.

Molecular Modeling and Simulation Techniques

Beyond the electronic structure of a single molecule, molecular modeling and simulation techniques allow for the investigation of the behavior of 2-Chloro-7-nitrofluorene in more complex environments.

Quantitative Structure-Activity/Toxicity Relationship (QSAR/QSTR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are computational tools that correlate the structural or property descriptors of a set of chemicals with their biological activity or toxicity. nih.gov These models are widely used in toxicology and drug discovery to predict the properties of new or untested chemicals.

For nitroaromatic compounds, numerous QSAR/QSTR studies have been conducted to predict their toxicity. researchgate.netmdpi.com These studies have identified a range of molecular descriptors that are important for toxicity, including those related to hydrophobicity (like the octanol-water partition coefficient, logP), electronic properties (such as HOMO and LUMO energies), and molecular size and shape. nih.gov

A QSAR/QSTR model for predicting the toxicity of 2-Chloro-7-nitrofluorene would involve calculating a variety of molecular descriptors for this compound and a series of related nitroaromatic compounds with known toxicities. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that can predict the toxicity of 2-Chloro-7-nitrofluorene. nih.gov The predictive power of these models is heavily dependent on the quality and diversity of the data used to build them. mdpi.com

| Descriptor Type | Examples | Relevance to Toxicity |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole Moment | Reactivity, interaction with biological targets |

| Hydrophobicity | logP | Bioaccumulation, membrane permeability |

| Topological | Molecular Connectivity Indices | Molecular size and branching |

| Geometrical | Van der Waals Surface Area | Steric interactions with biological receptors |

Molecular Dynamics Simulations for Environmental and Biological Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. nih.govmdpi.com These simulations can provide detailed insights into the interactions of 2-Chloro-7-nitrofluorene with its surrounding environment, such as in a solvent or interacting with a biological macromolecule like DNA or a protein. dovepress.com

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are used to simulate the dynamic behavior of the system. nih.gov This can reveal how the compound orients itself in a binding site, the nature of the intermolecular interactions (e.g., hydrogen bonds, van der Waals interactions), and the conformational changes that may occur upon binding. nih.gov

For example, MD simulations could be used to study the interaction of 2-Chloro-7-nitrofluorene with DNA, to understand the mechanism of its potential mutagenicity. Simulations could also be used to investigate its partitioning between different environmental compartments, such as water and organic matter, by calculating the free energy of transfer. The insights gained from MD simulations are crucial for understanding the environmental fate and biological activity of 2-Chloro-7-nitrofluorene at a molecular level.

Theoretical Studies on Solvation Dynamics and Solvent Effects

Theoretical examinations of 2-chloro-7-nitrofluorene and related nitrofluorene compounds have shed light on their solvation dynamics and the influence of solvent polarity. Solvation plays a critical role in the behavior of push-pull substituted fluorenes, which are considered for use as dynamic solvation probes. nih.govsci-hub.st Simulations predict that their fluorescence bands exhibit weak spectral oscillations on a sub-picosecond timescale, reflecting the local far-infrared spectrum of their environment. nih.govsci-hub.st

Studies on similar molecules like 2-amino-7-nitrofluorene (B16417) (ANF) demonstrate that solute-solvent interactions can be effectively studied using techniques like synchronous fluorescence spectroscopy. mdpi.comresearchgate.net The intensity of fluorescence is observed to decrease as the dielectric constant and dipole moment of the solvent increase, which is attributed to a significant change in the dipole moment of the molecule upon excitation. mdpi.com For instance, the dipole moment of ANF changes from 7 D in the ground state to 32 D in the excited state. mdpi.com

The choice of solvent significantly impacts the excited-state behavior of these compounds. For example, the solvent-dependent excited-state behavior of 2-diethylamino-7-nitrofluorene has been explored using femtosecond transient absorption spectroscopy combined with density functional theory (DFT) calculations. nih.gov These studies reveal that the solvent not only affects fluorescence lifetimes but also shapes the potential energy landscape, thereby dictating the available excited-state pathways. nih.gov A prominent excited-state absorption band for nitrofluorenes around 430 nm serves as a useful tool for monitoring polar solvation. nih.govsci-hub.st

Application of Advanced Theoretical Chemistry Methods

Advanced theoretical chemistry methods have been instrumental in elucidating the electronic structure, energy profiles, and spectroscopic properties of 2-chloro-7-nitrofluorene and its analogs.

DFT and Higher-Level Computational Chemistry for Energy Profiles

Density Functional Theory (DFT) and other high-level computational methods are powerful tools for investigating the molecular structures, dynamics, and properties of chemical compounds. openaccessjournals.com These methods are used to solve the Schrödinger equation, providing approximations and numerical solutions that help understand complex chemical systems. openaccessjournals.com DFT, in particular, offers a balance between accuracy and computational efficiency, making it suitable for studying larger systems. openaccessjournals.comnih.gov

In the context of fluorene derivatives, computational studies have been conducted to determine their thermodynamic properties. For instance, a comprehensive experimental and computational study on 2-aminofluorene (B1664046) and 2-nitrofluorene utilized G3 and G4 level theories to calculate their enthalpies of formation, which were then compared with experimental values. researchgate.net For 2-diethylamino-7-nitrofluorene, computational investigations have identified several excited-state minima, all possessing significant intramolecular charge transfer character. nih.gov These studies also assess potential non-radiative decay pathways. nih.gov

Prediction of Spectroscopic Properties and Spectral Assignments

Computational chemistry plays a crucial role in predicting and interpreting the spectroscopic properties of molecules. scielo.org.mx Theoretical calculations help in assigning spectral features observed in experimental data. For nitrofluorene derivatives, quantum chemical calculations have been employed to discuss structural and electronic relaxation pathways. nih.govsci-hub.st

The application of linear solvation energy relationships (LSERs) helps in interpreting the effects of solvent polarity and hydrogen bonding on electronic absorption and fluorescence spectra. researchgate.net For example, in a study of a related compound, multiple linear regression analysis indicated that the hydrogen bond donation properties of the solvent are important in determining the position of the absorption maximum, while the classical polarity of the medium is the dominant factor for the emission maximum and Stokes' shift. researchgate.net

Environmental Behavior and Fate of 2 Chloro 7 Nitrofluorene

Occurrence and Distribution in Environmental Matrices

Detection in Air Particulates, Water, and Soil Samples

There is a notable lack of direct observational data documenting the presence of 2-Chloro-7-nitrofluorene in ambient environmental samples. Searches of environmental databases and scientific literature did not yield studies that have specifically measured its concentrations in air, water, or soil.

However, related compounds offer some context. For instance, 2-nitrofluorene (B1194847), the parent compound lacking the chloro-substituent, has been identified as a predominant nitrated polycyclic aromatic hydrocarbon (NPAH) in surface water and sediments. europa.eupku.edu.cn NPAHs, as a class, are frequently detected in the air and soil, entering the aquatic environment through atmospheric precipitation or industrial wastewater discharge. psu.edu The methods for detecting these compounds often involve high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). psu.eduroyalholloway.ac.uk For example, 2-fluoro-7-nitrofluorene (B161431) has been used as an internal standard in the analysis of NPAHs in air particulates, indicating that analytical methods for similar halogenated nitrofluorenes exist. royalholloway.ac.uk

Source Apportionment and Formation Mechanisms in the Environment

Available information strongly suggests that 2-Chloro-7-nitrofluorene is not a typical byproduct of environmental processes but is rather of synthetic origin. Historical chemical literature describes its synthesis through the direct chlorination of fluorene (B118485), which yields 2-chlorofluorene (B109886) and 2,7-dichlorofluorene (B131596). Subsequent nitration of this mixture with nitric acid in glacial acetic acid produces 2-chloro-7-nitrofluorene. industrialchemicals.gov.au

This synthetic pathway points to industrial or laboratory settings as the primary sources of this compound. One report, potentially involving a related substance, indicated its use in the manufacturing of photographic film and paper. regulations.gov

In contrast, other nitro-PAHs and chlorinated PAHs can form in the environment. Nitro-PAHs can be emitted directly from combustion sources or formed secondarily in the atmosphere through the gas-phase reactions of parent PAHs with nitrogen oxides. researchgate.net Chlorinated PAHs can be generated during combustion processes involving chlorine or through photochemical reactions of PAHs in chlorine-containing media. rcaforum.org.nz However, no studies have specifically documented these formation pathways for 2-Chloro-7-nitrofluorene in the environment.

Atmospheric Transformation Processes

Radical-Initiated Oxidation Pathways (e.g., Cl and NO3 radicals)

Specific research on the atmospheric transformation of 2-Chloro-7-nitrofluorene is not available. For the broader class of PAHs, atmospheric transformation is known to occur via reactions with photochemically generated oxidants. During the day, hydroxyl (OH) radicals are the primary initiators of degradation, while at night, nitrate (B79036) (NO3) radicals play a more significant role. researchgate.net These radical-initiated reactions lead to the formation of a variety of transformation products.

Formation and Identification of Oxygenated and Nitrated Polycyclic Aromatic Hydrocarbon Byproducts

There are no studies that identify the specific byproducts of the atmospheric transformation of 2-Chloro-7-nitrofluorene. Generally, the oxidation of PAHs can lead to the formation of oxygenated PAHs (oxy-PAHs), such as quinones, and further nitration can produce additional nitro-PAH derivatives. researchgate.net For example, the reaction of anthracene (B1667546) with NO3 radicals can form hydroxy-nitro-PAH derivatives. Given its structure, it is plausible that atmospheric reactions of 2-Chloro-7-nitrofluorene could lead to further oxygenated and nitrated products, but this has not been experimentally verified.

Transport and Partitioning in Aquatic and Terrestrial Systems

Direct studies on the transport and partitioning of 2-Chloro-7-nitrofluorene are limited. However, its likely physicochemical properties allow for inferences about its environmental mobility. A report on a related chemical entity described it as having very low water solubility and a high n-octanol/water partition coefficient (log Kow). regulations.gov These characteristics suggest that 2-Chloro-7-nitrofluorene is hydrophobic and will not readily dissolve in water.

In aquatic systems, it would be expected to partition from the water column to suspended solids and bed sediments. In terrestrial environments, its low water solubility and high affinity for organic matter indicate that it would bind strongly to soil particles, limiting its mobility and leaching into groundwater. regulations.gov If disposed of in landfills, it is anticipated to be released slowly as the matrix it is contained in (e.g., photographic film) degrades, after which it would become associated with the organic fraction of the soil. regulations.gov The partitioning behavior of related compounds like 2,7-dinitrofluorene (B108060) and nitrofluorene, which are found primarily in soil and sediment, supports this assessment. The compound is also expected to be persistent in the environment, with slow degradation. regulations.gov

Persistence and Bioavailability Considerations of Halogenated Nitrofluorenes

Persistent organic pollutants (POPs) are chemical substances that are resistant to environmental degradation through chemical, biological, and photolytic processes. who.int Halogenated nitrofluorenes, a class to which 2-Chloro-7-nitrofluorene belongs, are noted for their environmental persistence. The inclusion of a nitro group may, however, impact their bioavailability. Some research suggests that nitro groups can reduce the bioavailability of polycyclic aromatic hydrocarbons (PAHs) compared to their non-polar parent compounds.

The process of environmental aging is a critical factor affecting the bioavailability of such contaminants. researchgate.net Over time, as these compounds reside in soil and sediment, they become more strongly bound (sequestered) to the organic matter and mineral fractions. This aging process has been observed to significantly decrease the bioaccessibility and bioavailability of nitrated PAHs. researchgate.net For instance, studies on other nitrated PAHs have shown that changes in bioavailability are most pronounced within the first 120 days of aging. researchgate.net

Sorption to Particulate Matter and Sediment

The fate and transport of compounds like 2-Chloro-7-nitrofluorene in aquatic environments are heavily influenced by their tendency to attach to solid particles. Sorption to particulate matter and sediment is a key process that controls the concentration of such chemicals in the water column and their potential to be transported. epa.gov

Biotransformation and Biodegradation in Environmental Systems

Despite their general persistence, many complex organic molecules can be broken down or transformed by microorganisms. This biodegradation is a crucial element in the natural attenuation of contaminants in the environment.

Microbial Degradation Pathways of Fluorene and its Derivatives

Fluorene, the parent structure of 2-Chloro-7-nitrofluorene, is a useful model for biodegradation studies due to its structural relationship to other pollutants. ethz.ch Microorganisms have evolved several distinct pathways to break down the fluorene molecule.

Two primary initial points of attack have been identified in bacteria:

Monooxygenation at the C-9 position: This pathway, observed in various Pseudomonas species, begins with the oxidation of the C-9 carbon to form 9-fluorenol, which is then further oxidized to 9-fluorenone. nih.govnih.gov Subsequent enzymatic action cleaves the five-membered ring, leading to the formation of compounds like phthalic acid, which can then enter central metabolic pathways. nih.gov

Dioxygenation at the aromatic rings: An alternative strategy employed by bacteria such as Arthrobacter sp. involves an initial attack on one of the aromatic rings (at the C-1,2 or C-3,4 positions). ethz.ch This leads to the formation of cis-dihydrodiols, which are then processed through ring-cleavage enzymes to break down the aromatic structure. ethz.ch

These degradation pathways are summarized in the table below.

| Degradation Pathway | Initial Enzyme Action | Key Intermediates | Final Products (Examples) |

| C-9 Monooxygenation | Monooxygenase | 9-fluorenol, 9-fluorenone, 8-hydroxy-3,4-benzocoumarin | Phthalic acid, Protocatechuic acid |

| Angular Dioxygenation | Dioxygenase | (+)-1,1a-dihydroxy-1-hydro-9-fluorenone | Phthalic acid |

| Lateral Dioxygenation | Dioxygenase | cis-1,2-dihydroxy-1,2-dihydrofluorene, cis-3,4-dihydroxy-3,4-dihydrofluorene | 3-isochromanone, 3,4-dihydrocoumarin |

This table provides a simplified overview of complex biochemical pathways.

Role of Fungi and Bacteria in Metabolizing Nitrofluorenes

The presence of a nitro group, as in 2-nitrofluorene, introduces additional complexity to the degradation process. Both bacteria and fungi play a role in the metabolism of nitro-PAHs. researchgate.netpdf4pro.com Fungi, in particular, have demonstrated significant capabilities in transforming these compounds.

The white-rot fungus Cunninghamella elegans has been shown to effectively metabolize 2-nitrofluorene. tandfonline.comnih.gov In laboratory studies, this fungus transformed approximately 81% of the initial compound over 144 hours. tandfonline.comnih.gov The primary metabolic reactions involved hydroxylation at various positions on the fluorene structure.

Metabolites of 2-Nitrofluorene Produced by Cunninghamella elegans

| Metabolite Name | Percentage of Total Metabolism |

|---|---|

| 2-nitro-9-fluorenol | ~62% |

| 2-nitro-9-fluorenone (B187283) | Not specified |

| 6-hydroxy-2-nitrofluorene | Not specified |

| Sulfate conjugate of 7-hydroxy-2-nitro-9-fluorenone | Not specified |

| Sulfate conjugate of 7-hydroxy-2-nitrofluorene | Not specified |

Data sourced from studies on the metabolism of 2-nitrofluorene by C. elegans. tandfonline.comnih.gov

A variety of bacterial species are also known to degrade the basic fluorene structure, suggesting a potential role in the initial breakdown of its derivatives.

Examples of Fluorene-Degrading Bacteria

| Bacterial Genus | Specific Strain(s) |

|---|---|

| Pseudomonas | F274, SMT-1, NCIB 9816/11, F297 |

| Sphingomonas | LB126 |

| Arthrobacter | F101 |

| Brevibacterium | DPO1361 |

| Staphylococcus | DBF63 |

This table lists some of the bacterial strains reported to metabolize fluorene. ethz.chnih.govnih.govresearchgate.net

Biochemical Interactions and Mechanistic Studies of 2 Chloro 7 Nitrofluorene in Vitro and Non Human Systems

Assessment of Genotoxic Potential in Model Systems

In Vitro Mutagenicity Assays with Bacterial Tester Strains (e.g., Ames Test)

The mutagenic potential of 2-Chloro-7-nitrofluorene and its parent compound, 2-nitrofluorene (B1194847) (2-NF), has been extensively evaluated using bacterial reverse mutation assays, commonly known as the Ames test. This test utilizes various strains of Salmonella typhimurium and Escherichia coli that are engineered to detect different types of mutations.

In studies using Salmonella typhimurium strain TA98, which is sensitive to frameshift mutagens, 2-nitrofluorene consistently demonstrates mutagenic activity. The mutagenicity of 2-NF is significantly enhanced in strains that overexpress O-acetyltransferase, such as TA98AT+, suggesting that nitroreduction followed by O-acetylation is a key metabolic activation pathway leading to its mutagenic effects in these bacterial systems. nih.gov This observation has been supported by multiple studies. nih.gov

The importance of metabolic activation is a recurring theme. While some nitroarenes can be directly mutagenic, the mutagenicity of many, including 2-nitrofluorene, is often dependent on or enhanced by the presence of a metabolic activation system, typically a rat liver S9 fraction. This system contains enzymes, such as cytochrome P450s, that can metabolize the compound into reactive intermediates capable of interacting with DNA.

Further studies with Escherichia coli strains containing a lacZ allele that reverts by a -2 frameshift mutation have also shown the mutagenicity of 2-nitrofluorene. nih.gov The sensitivity of these assays can be increased by using strains with increased permeability (lipopolysaccharide-defective mutations) and those expressing high levels of N- and O-acetyltransferase activity. nih.gov

The selection of appropriate bacterial tester strains is crucial for accurately assessing mutagenic potential. Standard Ames test protocols often employ a panel of strains, including S. typhimurium TA98, TA100, TA1535, and TA1537, as well as E. coli WP2uvrA, to detect a broad range of mutational events. regulations.govnih.gov

Table 1: Bacterial Strains Used in Mutagenicity Testing of Nitrofluorenes

| Strain | Organism | Mutation Type Detected | Relevance to 2-Nitrofluorene Testing |

| TA98 | Salmonella typhimurium | Frameshift | High sensitivity to 2-nitrofluorene, especially with metabolic activation. |

| TA100 | Salmonella typhimurium | Base-pair substitution | Commonly used in panel testing to detect a broader range of mutagens. |

| TA98AT+ | Salmonella typhimurium | Frameshift | Overexpresses O-acetyltransferase, enhancing the mutagenic response to 2-nitrofluorene. nih.gov |

| WP2uvrA | Escherichia coli | Base-pair substitution | Part of the standard battery of tester strains for comprehensive mutagenicity assessment. |

| lacZ allele strains | Escherichia coli | -2 Frameshift | Effective for detecting frameshift mutagenesis induced by 2-nitrofluorene. nih.gov |

Investigations into the Molecular Mechanisms of DNA Adduct Formation

The genotoxicity of 2-Chloro-7-nitrofluorene and related compounds is largely attributed to their ability to form covalent adducts with DNA. This process is considered a critical initial step in chemical carcinogenesis.

The metabolism of 2-nitrofluorene can proceed through two main pathways: nitro-reduction and oxidation. The nitro-reductive pathway is considered the major activation route leading to the formation of DNA-binding metabolites. nih.gov This pathway results in the formation of 2-aminofluorene (B1664046) and 2-acetylaminofluorene, both of which are known carcinogens. ki.se

Following metabolic activation, reactive intermediates can bind to DNA, forming adducts. Several DNA adducts have been identified following exposure to 2-nitrofluorene. The major adduct detected in the liver of rats after oral administration is N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF). nih.govnih.gov Another adduct, C3-(deoxyguanosine-N2-yl)-2-acetylaminofluorene, has also been identified. ki.se

The levels of these DNA adducts in different organs have been shown to correlate with the location of tumors induced by 2-nitrofluorene, providing strong evidence for their role in the carcinogenic process. nih.govki.se

The formation of these adducts can lead to mutations if they are not properly repaired before DNA replication occurs. ki.se The specific types of mutations induced can depend on the structure of the adduct and the DNA repair mechanisms of the cell.

Enzyme-Mediated Biotransformation Pathways in Vitro

Role of Cytochrome P450 Enzymes (e.g., CYP1A1) in Metabolic Activation in Non-Human Systems

Cytochrome P450 (CYP) enzymes play a crucial role in the metabolic activation of many xenobiotics, including nitroaromatic hydrocarbons like 2-nitrofluorene. These enzymes, particularly members of the CYP1A family, can convert these compounds into more reactive metabolites that can then interact with cellular macromolecules like DNA.

CYP1A1 is known to be involved in the metabolism of polycyclic aromatic hydrocarbons and is inducible by these same compounds. researchgate.netnih.gov Studies have shown that CYP1A1 can metabolize 2-nitrofluorene through processes like epoxidation. researchgate.netnih.gov This can lead to the formation of metabolites such as 6,7-epoxide-2-nitrofluorene and 7,8-epoxide-2-nitrofluorene. researchgate.netnih.gov These epoxides are unstable and can react with water to form other metabolites, such as 7-hydroxy-2-nitrofluorene. nih.gov

The induction of CYP enzymes can significantly impact the metabolism and mutagenicity of these compounds. For example, treatment of rats with β-naphthoflavone, a known inducer of CYP1A enzymes, markedly increased the formation of a highly mutagenic hydroxylated nitrofluorene metabolite. nih.gov

Nitroreductase Activity and Identification of Metabolites

Nitroreductases are a class of enzymes that catalyze the reduction of nitro groups on aromatic and heterocyclic compounds. nih.govrsc.org This enzymatic activity is a critical step in the metabolic activation of nitroarenes like 2-Chloro-7-nitrofluorene.

The reduction of the nitro group is a stepwise process that can lead to the formation of nitroso, hydroxylamino, and ultimately amino derivatives. The hydroxylamino intermediate is a highly reactive electrophile that is believed to be a key ultimate mutagenic and carcinogenic metabolite.

In animal models, the metabolism of 2-nitrofluorene leads to a variety of metabolites excreted in urine and feces. These include hydroxylated nitrofluorenes and hydroxylated acetylaminofluorenes. nih.gov The presence of acetylaminofluorene metabolites indicates that 2-nitrofluorene can enter the metabolic pathway of the well-established carcinogen 2-acetylaminofluorene. nih.gov

A novel metabolic pathway has also been identified, leading to the formation of 2-formylaminofluorene. nih.gov This is thought to occur through the N-formylation of the nitroreduction product, 2-aminofluorene, by liver formamidase. nih.gov

The specific metabolites formed can vary depending on the tissue and the specific enzymes present. For example, in isolated perfused rat lung, 2-nitrofluorene was primarily metabolized to hydroxylated 2-nitrofluorenes, with 9-hydroxy-2-nitrofluorene being a major product. nih.gov In the liver, these hydroxylated metabolites can be further conjugated with glucuronic acid for excretion. nih.gov

Characterization of Reactive Intermediates Formed During Biotransformation

The biotransformation of 2-chloro-7-nitrofluorene is anticipated to proceed through metabolic pathways similar to those established for other nitroaromatic hydrocarbons, such as 2-nitrofluorene (2-NF). The metabolic activation of these compounds is a critical step in forming reactive intermediates that can exert biological effects. The primary mechanism involves the reduction of the nitro group, a process catalyzed by various nitroreductases, including the cytochrome P450 (CYP450) enzyme system. nih.govnih.govyoutube.com

Studies on the closely related 2-NF have shown that its activation to reactive intermediates is catalyzed by the hepatic microsomal fraction in an NADPH-dependent manner. nih.gov This process is inhibited by SKF 525A, a known inhibitor of cytochrome P450, strongly suggesting that CYP450 enzymes are responsible for generating these reactive species. nih.gov The metabolic pathway likely involves a stepwise reduction of the nitro group to form nitrosofluorene and subsequently N-hydroxy-aminofluorene. This N-hydroxy metabolite is a proximate carcinogen and can be further activated to a highly reactive nitrenium ion, which is considered the ultimate electrophilic intermediate responsible for covalent binding to cellular macromolecules. nih.gov

For 2-chloro-7-nitrofluorene, this pathway can be summarized as:

Nitroreduction: The -NO₂ group is reduced to a nitroso (-NO) group.

Further Reduction: The nitroso group is reduced to a hydroxylamino (-NHOH) group, forming N-hydroxy-2-chloro-7-aminofluorene.

Formation of Nitrenium Ion: This hydroxylamino intermediate can undergo protonation and loss of water to form a highly electrophilic nitrenium ion, which can readily react with nucleophilic sites on proteins and nucleic acids.

Additionally, ring oxidation, catalyzed by CYP450 monooxygenases, represents another potential biotransformation pathway. nih.govnih.gov However, the reduction of the nitro group is widely considered the principal bioactivation pathway for the genotoxicity of nitroarenes. nih.gov

Molecular Interactions with Non-Human Cellular Components and Macromolecules

The reactive intermediates generated during the biotransformation of 2-chloro-7-nitrofluorene are capable of covalently binding to cellular macromolecules, including proteins. In vitro and in vivo studies on 2-nitrofluorene have demonstrated that its metabolites bind covalently to DNA, RNA, and protein. nih.gov This binding was observed to be catalyzed by hepatic microsomes and was dependent on NADPH, consistent with the involvement of the CYP450 system. nih.gov

The electrophilic nitrenium ion, formed from the N-hydroxy-aminofluorene metabolite, is the primary species responsible for this covalent adduction. It can attack nucleophilic amino acid residues in proteins, such as cysteine and methionine, leading to altered protein structure and function.

Furthermore, fluorene (B118485) derivatives have been identified as inhibitors of specific enzymes. For example, certain novel fluorene derivatives have been shown to act as inhibitors of pyruvate dehydrogenase kinase (PDHK), an enzyme involved in glucose metabolism. nih.gov Other halogenated fluorene derivatives have been investigated as potential inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis. nih.gov While direct enzyme inhibition studies for 2-chloro-7-nitrofluorene are not extensively documented, the reactivity of its core structure suggests a potential for interaction with various enzymatic active sites.

Interactive Table: Enzyme Inhibition by Selected Fluorene Derivatives

| Derivative | Target Enzyme | Inhibition Mechanism | Reference |

| Novel Fluorene Derivatives | Pyruvate Dehydrogenase Kinase (PDHK) | Allosteric site binding | nih.gov |

| 2,7-Dichloro-4-(2-substituted-amino acetyl)fluorenes | Dihydrofolate Reductase (DHFR) | Active site binding | nih.gov |

| Dendrogibsol | α-Glucosidase | Noncompetitive inhibition | mdpi.com |

Beyond the formation of covalent adducts, the unique photophysical properties of the fluorene scaffold, particularly when substituted with electron-donating and electron-withdrawing groups, allow for non-covalent interactions with nucleic acids. The fluorene ring system possesses a well-delocalized π-system, which imparts strong fluorescence. nih.govelsevierpure.com The presence of a nitro group (electron-withdrawing) and the chloro group can create an intramolecular charge transfer (ICT) character in the excited state.

This ICT property makes molecules like 2-chloro-7-nitrofluorene sensitive to their microenvironment. Their fluorescence emission spectra (e.g., intensity and wavelength) can change depending on the polarity and viscosity of the surrounding medium. This solvatochromism allows them to function as fluorescent probes. mdpi.com When introduced into a system with polynucleotides, these molecules can intercalate between base pairs or bind to the grooves of DNA and RNA. nih.govmdpi.com Changes in their fluorescence can then be used to report on the local environment within the nucleic acid structure, providing information on conformational changes, binding events, or the accessibility of specific regions. nih.gov Fluorene-based probes are valued for their high fluorescence quantum yield and photostability, making them useful tools in molecular biology. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Effects

The biological activity of 2-chloro-7-nitrofluorene is profoundly influenced by its chloro and nitro substituents.

Halogen Substituent: The chlorine atom at the 2-position influences the molecule's electronic properties, lipophilicity, and metabolic fate. Halogenation can alter the sites of metabolic attack by cytochrome P450 enzymes, potentially shifting the balance between detoxification pathways (e.g., ring hydroxylation) and activation pathways (nitroreduction). nih.gov The presence of chlorine, an electron-withdrawing group, can affect the redox potential of the molecule, which may influence the rate and efficiency of nitroreduction. In some cases, halogenation has been shown to enhance the antimicrobial and cytotoxic activity of fluorene derivatives. researchgate.net

The combination of both substituents creates a molecule with a high potential for metabolic activation and subsequent interaction with cellular targets, contributing to its observed biochemical and genotoxic activities.

Comparing 2-chloro-7-nitrofluorene to other fluorene derivatives reveals important structure-activity relationships.

Unsubstituted Fluorene: Unsubstituted fluorene is relatively inert and lacks the significant mutagenic or genotoxic properties associated with its nitrated derivatives. Its biological activity is minimal without activating functional groups.

Methylated Fluorenes: Studies on methylated fluorenes, such as 9-methylfluorene and 1,9-dimethylfluorene, have shown them to be mutagenic only after metabolic activation. nih.gov However, other methylated fluorenes were found to be inactive in hepatocyte/DNA repair tests. This contrasts with nitro-substituted fluorenes, some of which are potent direct-acting mutagens in certain test systems because bacterial nitroreductases can readily activate them. nih.govnih.gov

Other Substituted Fluorenes: The type and position of substituents dramatically alter the properties of the fluorene core. For instance, substituting with electron-donating groups (like amino groups) and electron-withdrawing groups (like nitro groups) at the 2 and 7 positions creates a "push-pull" system that enhances intramolecular charge transfer and significantly alters photophysical properties. researchgate.net Comparative studies of various fluorene and carbazole derivatives show that modifications to the core nucleus and substituents have a pronounced effect on their optical, thermal, and electrochemical properties. rsc.org The genotoxicity is highly dependent on the specific substituent, with the nitro group being a particularly potent activating feature. nih.gov

Interactive Table: Comparative Properties of Substituted Fluorene Derivatives

| Compound | Key Substituent(s) | Primary Biological/Chemical Property of Note | Genotoxicity Profile | Reference |

| Fluorene | None (unsubstituted) | Relatively inert aromatic hydrocarbon | Generally considered non-genotoxic | |

| 2-Nitrofluorene | 2-Nitro | Metabolic activation via nitroreduction leads to DNA adducts | Genotoxic and mutagenic after activation; classified as IARC Group 2B | nih.govacs.org |

| 9-Methylfluorene | 9-Methyl | Can be metabolically activated to mutagenic species | Mutagenic in S. typhimurium with metabolic activation | nih.gov |

| 2-Chloro-7-nitrofluorene | 2-Chloro, 7-Nitro | Combined influence of halogen and nitro groups on electronic properties and metabolism | Expected to be genotoxic via nitroreduction pathway | |

| 2,7-Dichlorofluorene (B131596) derivatives | 2,7-Dichloro | Investigated for enzyme inhibition (e.g., DHFR) and antimicrobial activity | Varies with other substituents | nih.gov |

Advanced Analytical Methodologies for 2 Chloro 7 Nitrofluorene

Chromatographic Separation Techniques

Chromatographic methods are essential for separating 2-Chloro-7-nitrofluorene from complex matrices, enabling its precise quantification and isolation for further characterization.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., Chemiluminescence Detection)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of nitroaromatic compounds. For 2-Chloro-7-nitrofluorene, a reversed-phase HPLC method would typically be employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile and water). This setup allows for the separation of the compound based on its hydrophobicity.

While standard UV-Vis detectors are commonly used, coupling HPLC with a chemiluminescence detector offers significantly enhanced sensitivity and selectivity. Chemiluminescence detection is not reliant on the analyte's inherent spectroscopic properties but on its ability to participate in a light-producing chemical reaction. shimadzu.com For nitroaromatic compounds, this can be achieved through post-column reduction to their corresponding amino derivatives, which can then react with a chemiluminescent reagent like luminol in the presence of an oxidant. shimadzu.com This process generates an excited-state product that emits light upon relaxation, and the intensity of this light is proportional to the analyte concentration. This technique allows for detection at ultra-high sensitivities, often in the femtomole (10⁻¹⁵ mol) range. shimadzu.com

Another approach involves the on-line UV irradiation of aromatic compounds post-separation, which can generate hydrogen peroxide. This peroxide can then be detected via a peroxyoxalate chemiluminescence (PO-CL) system, a method that has shown detection limits in the picomole range for compounds like nitrobenzene. nih.gov The high sensitivity of chemiluminescence makes it particularly valuable for trace-level analysis in environmental or biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and thermally stable compounds like 2-Chloro-7-nitrofluorene. The gas chromatograph separates components of a mixture based on their boiling points and interactions with the stationary phase of the capillary column. researchgate.net Following separation, the molecules enter the mass spectrometer.

Qualitative Analysis: For qualitative identification, the mass spectrometer plays a crucial role. As the separated 2-Chloro-7-nitrofluorene molecules elute from the GC column, they are ionized, typically by electron impact (EI). This high-energy process causes the molecule to fragment in a predictable and reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. libretexts.org The molecular ion peak would confirm the compound's molecular weight, while the specific fragmentation pattern provides definitive structural information that can be compared against spectral libraries for positive identification. libretexts.orglibretexts.org For example, the GC-MS analysis of the related compound 2-nitrofluorene (B1194847) shows a prominent molecular ion peak and characteristic fragmentation. nih.gov

Quantitative Analysis: For quantitative analysis, the GC-MS system can be operated in selected ion monitoring (SIM) mode. Instead of scanning the entire mass range, the detector is set to monitor only a few specific, characteristic ions of 2-Chloro-7-nitrofluorene. researchgate.net This approach dramatically increases sensitivity and reduces background noise, allowing for accurate quantification even at very low concentrations. researchgate.net By creating a calibration curve using standards of known concentration, the amount of 2-Chloro-7-nitrofluorene in an unknown sample can be precisely determined. libretexts.org EPA Method 8091, for instance, outlines GC conditions for detecting nitroaromatics at parts-per-billion (ppb) concentrations. epa.gov

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for probing the electronic and structural properties of 2-Chloro-7-nitrofluorene. They provide detailed information on its interaction with light, the arrangement of its atoms, and the nature of its chemical bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Solvatochromic Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within the molecule. 2-Chloro-7-nitrofluorene exhibits significant solvatochromism, meaning its absorption spectrum is sensitive to the polarity of the solvent in which it is dissolved. This property makes it a useful probe for determining solvent properties. researchgate.net

Studies have shown that 2-Chloro-7-nitrofluorene can be conveniently used to calculate solvent dipolarity/polarizability (SDP). researchgate.net The position of the maximum absorption wavelength (λmax) shifts depending on the solvent environment. This shift arises from differential stabilization of the ground and excited states of the molecule by the solvent. In a comprehensive study involving 56 solvents, the λmax for 2-Chloro-7-nitrofluorene was observed to vary significantly, demonstrating its utility as a solvatochromic probe. researchgate.net This behavior is characteristic of molecules with a significant change in dipole moment upon electronic excitation, a feature of push-pull systems like substituted nitrofluorenes. rsc.org

Table 1: Maximum Absorption Wavelength (λmax) of 2-Chloro-7-nitrofluorene in Various Solvents researchgate.net

| Solvent | λmax (nm) |

|---|---|

| n-Hexane | 346.8 |

| Cyclohexane | 347.8 |

| Carbon tetrachloride | 354.0 |

| Toluene | 354.2 |

| Benzene | 355.8 |

| Diethyl ether | 349.4 |

| Acetone | 356.6 |

| Ethanol | 356.2 |

| Methanol | 354.4 |

| Acetonitrile | 355.0 |

| Dimethyl sulfoxide (DMSO) | 364.4 |

| Water | 362.8 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the complete chemical structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the molecular skeleton, including atom connectivity and stereochemistry. uobasrah.edu.iq

For 2-Chloro-7-nitrofluorene, a complete assignment of all proton and carbon signals is achievable through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

¹H NMR: The proton NMR spectrum would reveal the chemical environment of each hydrogen atom. The aromatic protons would resonate in the downfield region (typically 7.0-8.5 ppm), with their precise chemical shifts and splitting patterns (multiplicity) determined by the electronic effects of the chloro and nitro substituents. The methylene (B1212753) protons (-CH₂-) at position 9 would likely appear as a singlet further upfield. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum shows a signal for each unique carbon atom in the molecule. The carbon atoms directly attached to the electron-withdrawing nitro and chloro groups would be shifted downfield, while others would appear in the typical aromatic region (110-150 ppm). nih.govspectrabase.com The methylene carbon at C9 would resonate at a much higher field.

2D NMR Techniques: To definitively link the structure, experiments like COSY (Correlation Spectroscopy) would establish proton-proton couplings within the aromatic rings, while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) experiments would reveal longer-range correlations between protons and carbons (2-3 bonds away), which is crucial for confirming the placement of the substituents on the fluorene (B118485) backbone. bmrb.io

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The method is based on the absorption of infrared radiation, which causes molecular vibrations (stretching, bending) at specific frequencies corresponding to the types of chemical bonds. libretexts.org The FTIR spectrum of 2-Chloro-7-nitrofluorene would exhibit characteristic absorption bands confirming its key structural features.

The most prominent peaks would be due to the nitro group, which shows two strong and distinct stretching vibrations: an asymmetric stretch and a symmetric stretch. orgchemboulder.comspectroscopyonline.com The presence of the aromatic rings would be confirmed by C-H and C=C stretching vibrations. pressbooks.pub The C-Cl bond also has a characteristic stretching vibration in the fingerprint region of the spectrum. spectroscopyonline.com

Table 2: Predicted Characteristic FTIR Absorption Bands for 2-Chloro-7-nitrofluorene

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Ar-H | 3100 - 3000 | Medium-Weak |

| Asymmetric NO₂ Stretch | Ar-NO₂ | 1550 - 1475 | Strong |

| Symmetric NO₂ Stretch | Ar-NO₂ | 1360 - 1290 | Strong |

| Aromatic C=C Stretch | Fluorene Ring | 1600 - 1450 | Medium-Variable |

| C-Cl Stretch | Ar-Cl | 1100 - 1000 | Strong |

| Aromatic C-H Out-of-Plane Bend | Ar-H | 900 - 675 | Strong |

Table of Compounds Mentioned

| Compound Name |

|---|

| 2-Chloro-7-nitrofluorene |

| Acetonitrile |

| Benzene |

| Luminol |

| Nitrobenzene |

Sample Preparation and Enrichment Strategies for Environmental and Biological Matrices

The accurate determination of trace levels of 2-Chloro-7-nitrofluorene in complex environmental and biological samples necessitates robust sample preparation and enrichment strategies. These preliminary steps are crucial for isolating the analyte from interfering matrix components, concentrating it to detectable levels, and ensuring the reliability of subsequent analytical measurements. The choice of methodology is highly dependent on the nature of the sample matrix, the physicochemical properties of 2-Chloro-7-nitrofluorene, and the sensitivity requirements of the analytical instrumentation.

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Methodologies

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are two of the most widely employed techniques for the extraction and preconcentration of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs), including compounds structurally similar to 2-Chloro-7-nitrofluorene, from various matrices.

Solid-Phase Extraction (SPE) is a versatile and efficient technique that involves partitioning the analyte between a solid sorbent and a liquid mobile phase. The selection of the appropriate sorbent material is critical for achieving high recovery rates. For nitro-PAHs like 2-nitrofluorene, a close structural analog of 2-Chloro-7-nitrofluorene, C18 (octadecylsilica) and styrene-divinylbenzene (XAD-2) particles have been investigated as effective sorbents for extraction from aqueous samples. researchgate.net

In a study on the extraction of nitro-PAHs from water, the highest recovery rates for 2-nitrofluorene were achieved using C18 cartridges with methylene chloride as the elution solvent. researchgate.net The general steps for an SPE procedure are outlined below:

| Step | Description | Typical Parameters for 2-nitrofluorene Extraction researchgate.net |

| Conditioning | The sorbent is treated with a solvent to activate it and ensure reproducible retention of the analyte. | Acetonitrile or Methanol |

| Loading | The sample is passed through the sorbent bed, where the analyte is retained. | Sample pH adjusted to ~2 |

| Washing | Interfering compounds are removed from the sorbent with a solvent that does not elute the analyte. | Distilled water |

| Elution | The analyte of interest is recovered from the sorbent using a strong solvent. | Methylene chloride |

The recovery of 2-nitrofluorene using SPE with a C18 sorbent and methylene chloride elution has been reported to be in the range of 76% to 97%, with a relative standard deviation (RSD) of less than 4%. researchgate.net This demonstrates the high efficiency and reproducibility of the method for compounds of this class.

Liquid-Liquid Extraction (LLE) is a traditional extraction method based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For the extraction of nitro-PAHs from aqueous samples, LLE has been utilized, although SPE is often favored due to its lower solvent consumption and potential for higher enrichment factors. In a comparative study, LLE was one of the techniques tested for the extraction of nitro-PAHs, including 2-nitrofluorene. researchgate.net

A more recent advancement in LLE is Dispersive Liquid-Liquid Microextraction (DLLME) , which is a miniaturized version that is rapid, cost-effective, and environmentally friendly. In a study on the simultaneous analysis of PAHs and nitro-PAHs in water, DLLME was successfully applied for the extraction of 2-nitrofluorene. akjournals.com The key parameters in this methodology are the choice of extraction and disperser solvents. For 2-nitrofluorene, trichloromethane was found to be an effective extraction solvent, while acetonitrile was used as the disperser solvent. akjournals.com